(1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol
Overview
Description
(1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol: is an organic compound characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position and an ethan-1-ol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylpyrimidine.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with 4-methylpyrimidine to introduce the ethan-1-ol group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methyl group on the pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-methylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-methylpyrimidine-5-ethane.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-chloropyrimidin-5-yl)ethan-1-ol: Similar structure with a chlorine substituent instead of a methyl group.
(1S)-1-(4-aminopyrimidin-5-yl)ethan-1-ol: Contains an amino group at the 4-position of the pyrimidine ring.
(1S)-1-(4-hydroxypyrimidin-5-yl)ethan-1-ol: Features a hydroxyl group at the 4-position.
Uniqueness
(1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrimidine ring can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1S)-1-(4-methylpyrimidin-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4,6,10H,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWJOHVKWIFYHJ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=NC=C1[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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